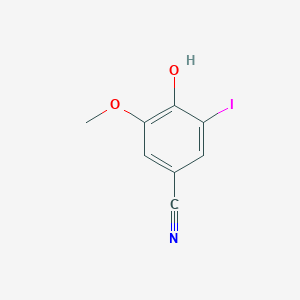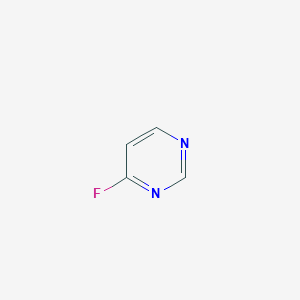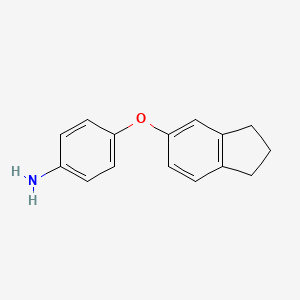
4-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related indene derivatives is detailed in the first paper, where enantiomeric pairs of trans-2-amino-6-hydroxy-1-phenyl-2,3-dihydro-1H-indene and their derivatives were synthesized through stereospecific reactions and optical resolution . These methods could potentially be adapted for the synthesis of 4-(2,3
Applications De Recherche Scientifique
Electrochromic Devices and Conducting Polymers A study by Camurlu and Gültekin (2012) explores the use of conducting homopolymers and copolymers, including derivatives related to 4-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine, in electrochromic devices (ECDs). These materials, specifically designed for ECDs, exhibit improved electrochromic properties such as coloration efficiency and redox stability, making them viable for applications requiring aesthetically pleasing colors and operational stability between 0.0 V and 1.2 V (Camurlu & Gültekin, 2012).
Organic Light Emitting Devices (OLEDs) Jayabharathi et al. (2020) synthesized phenylamine phenanthroimidazole-based bipolar compounds for use as blue emitters in OLEDs. The introduction of specific substituents enhanced the thermal, photochemical, and electroluminescent properties of these compounds, demonstrating their potential for high-performance OLED applications with enhanced singlet exciton utilization efficiency (Jayabharathi, Anudeebhana, Thanikachalam, & Sivaraj, 2020).
Antimicrobial Agents Research by Sharma, Hussain, and Amir (2008) on newer analogues of quinolin-8-ol, incorporating structures similar to 4-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine, has revealed significant antibacterial activity against both gram-positive and gram-negative bacteria, highlighting their potential as antimicrobial agents (Sharma, Hussain, & Amir, 2008).
Pharmacological Characterization Dowd et al. (2000) examined the structure-affinity relationships of phenylalkylamines, including compounds structurally related to 4-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine, as 5-HT(2A) ligands. Their findings suggest the need for a detailed reinvestigation into the pharmacological properties of such compounds, which may have implications for drug development targeting serotonin receptors (Dowd et al., 2000).
Propriétés
IUPAC Name |
4-(2,3-dihydro-1H-inden-5-yloxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c16-13-5-8-14(9-6-13)17-15-7-4-11-2-1-3-12(11)10-15/h4-10H,1-3,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHYVFFHRWAUPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OC3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

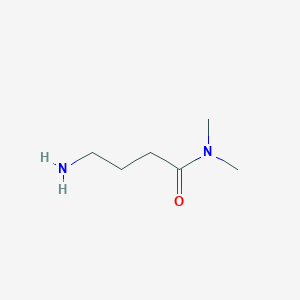
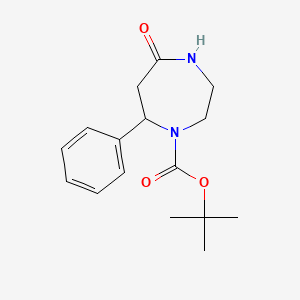
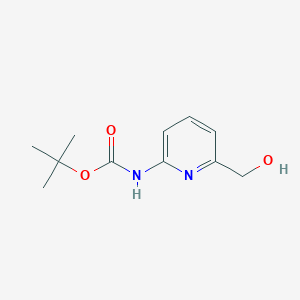
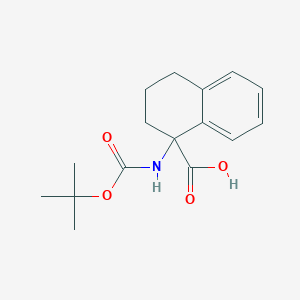
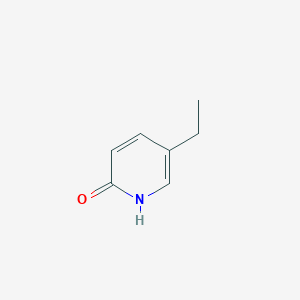
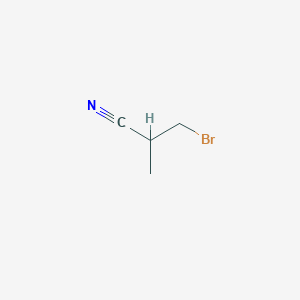
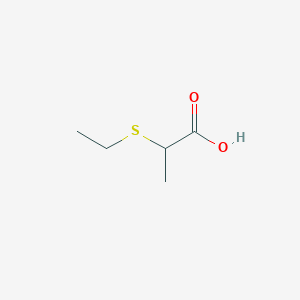
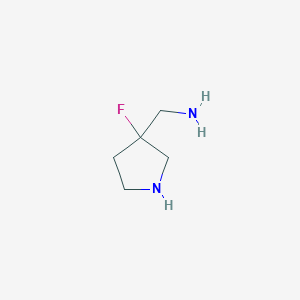
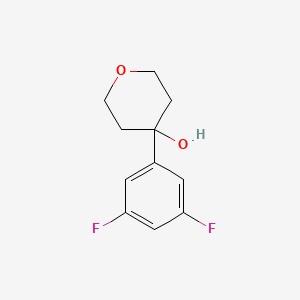
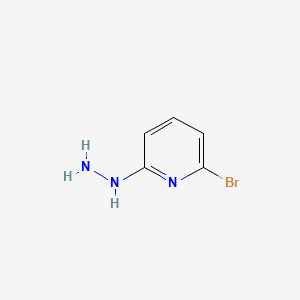
![2-Ethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1342701.png)
